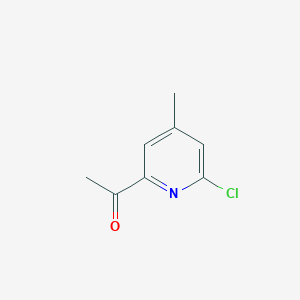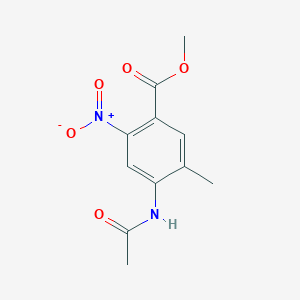![molecular formula C21H18N6O4S B12455746 (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455746.png)
(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-methoxy-2-nitrophenyl)diazen-1-yl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one is a complex organic compound that features a combination of aromatic rings, nitro groups, and thiazole structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxy-2-nitrophenyl)diazen-1-yl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Thiazole Formation: The thiazole ring is synthesized via a cyclization reaction involving a thioamide and a halogenated aromatic compound.
Pyrazolone Formation: The final step involves the formation of the pyrazolone ring through a condensation reaction between a hydrazine derivative and a β-keto ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[2-(4-methoxy-2-nitrophenyl)diazen-1-yl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-[2-(4-methoxy-2-nitrophenyl)diazen-1-yl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-[2-(4-methoxy-2-nitrophenyl)diazen-1-yl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting cell permeability and signaling.
類似化合物との比較
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Shares the methoxy and nitro functional groups.
1,3,4-Thiadiazole Derivatives: Similar thiazole ring structure.
4-Methyl-2-nitrophenyl Isocyanate: Contains similar aromatic and nitro groups.
Uniqueness
4-[2-(4-methoxy-2-nitrophenyl)diazen-1-yl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H18N6O4S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
4-[(4-methoxy-2-nitrophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O4S/c1-12-4-6-14(7-5-12)17-11-32-21(22-17)26-20(28)19(13(2)25-26)24-23-16-9-8-15(31-3)10-18(16)27(29)30/h4-11,25H,1-3H3 |
InChIキー |
QKNPRRMHMNOMQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzenesulfonamide](/img/structure/B12455670.png)

![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
![N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
![N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12455695.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12455698.png)

![5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12455708.png)
![Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate](/img/structure/B12455712.png)
![2-{[(4-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-methylphenyl)carbonyl]amino}benzoic acid](/img/structure/B12455726.png)


